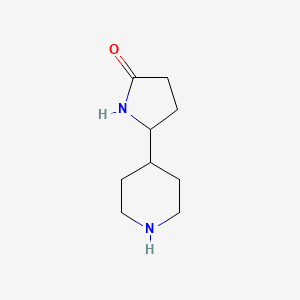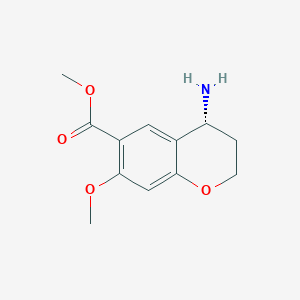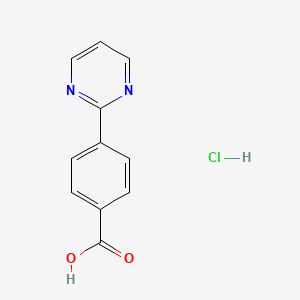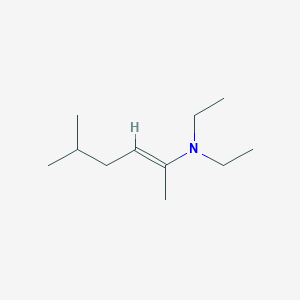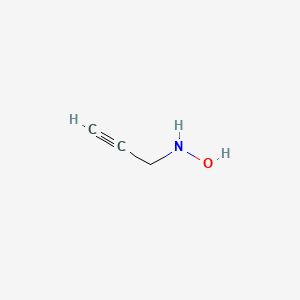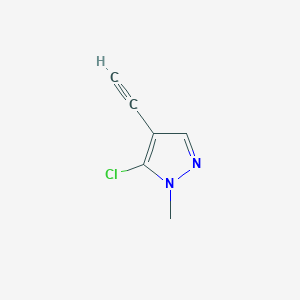
5-Chloro-4-ethynyl-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-ethynyl-1-methyl-1H-pyrazole: is a heterocyclic compound with the molecular formula C6H5ClN2 and a molecular weight of 140.57 g/mol . This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation with bromine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chloro position .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the potential of this compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it suitable for various applications in material science and catalysis .
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
- 4-Chloro-5-ethynyl-1-methyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Ethynyl-1-methyl-1H-imidazole
- 3-Ethynylpyridine
- 5-Ethynylpyrimidine
Uniqueness: 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and ethynyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C6H5ClN2 |
|---|---|
Peso molecular |
140.57 g/mol |
Nombre IUPAC |
5-chloro-4-ethynyl-1-methylpyrazole |
InChI |
InChI=1S/C6H5ClN2/c1-3-5-4-8-9(2)6(5)7/h1,4H,2H3 |
Clave InChI |
HRJSRWFWEQFPLU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


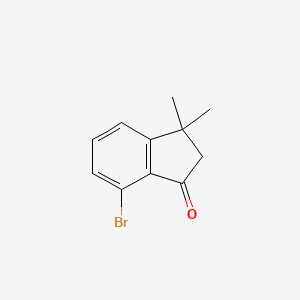
![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)
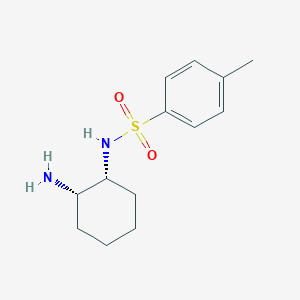

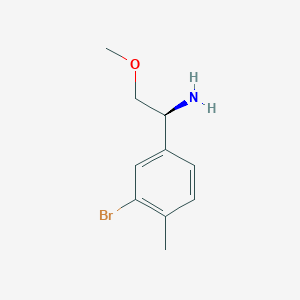
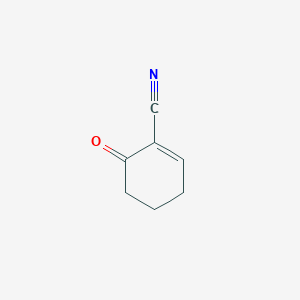
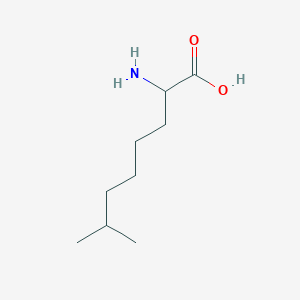
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
